LSD1 Inhibition Potency: 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one vs. Advanced LSD1 Inhibitors (GSK-LSD1)
The target compound inhibits LSD1 with an IC₅₀ of 356 nM, placing it in a moderate potency range compared to advanced clinical candidates [1]. For example, GSK-LSD1, a potent LSD1 inhibitor, exhibits an IC₅₀ of 16 nM . While less potent, the target compound offers a structurally distinct benzoxazolone-thiazole scaffold that may serve as a starting point for optimization or as a tool compound for probing LSD1 biology without the high potency that could mask subtle biological effects.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | GSK-LSD1 (16 nM) |
| Quantified Difference | 22.25-fold less potent |
| Conditions | Recombinant human LSD1 enzyme assay; 30 min incubation with methylated peptide substrate and Amplex red reagent |
Why This Matters
Provides a benchmark for researchers seeking an LSD1 inhibitor with a unique scaffold and moderate potency, which may be advantageous for target validation or for use in combination studies where high potency is not required.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Affinity data for LSD1 (IC₅₀ = 356 nM). Retrieved from http://ww.w.bindingdb.org View Source
